molecular formula C19H24N6 B2551291 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine CAS No. 2034308-69-3

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B2551291
CAS No.: 2034308-69-3
M. Wt: 336.443
InChI Key: MAIIRWZYSMPLJE-UHFFFAOYSA-N
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Description

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-11-17(21-19(20-13)14-5-6-14)24-7-9-25(10-8-24)18-12-15-3-2-4-16(15)22-23-18/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIIRWZYSMPLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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